molecular formula C6H9N3O2 B2488818 N-Methoxy-N-methyl-1H-imidazole-1-carboxamide CAS No. 862873-06-1

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Cat. No. B2488818
CAS RN: 862873-06-1
M. Wt: 155.157
InChI Key: DOQREVDTYAHWSN-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” (also known as “N-methoxy-N-methylcarbamoylimidazole”) is a chemical compound that can be used as a reagent in various chemical reactions .


Synthesis Analysis

This compound can be used to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide . It can also be used to produce esters and amides via chemoselective esterification and amidation of carboxylic acids .


Molecular Structure Analysis

The molecular formula of “N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” is C6H9N3O2 . The molecular weight is 155.16 .


Chemical Reactions Analysis

“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can be used as a reagent to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide . It can also be used to produce esters and amides via chemoselective esterification and amidation of carboxylic acids .


Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” is a liquid at 20 degrees Celsius . It has a refractive index of 1.508 and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Synthesis of N-methoxy-N-methylcyanoformamide

“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can be used as a reagent to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide .

Chemoselective Esterification of Carboxylic Acids

This compound can be used in the chemoselective esterification of carboxylic acids . This process is crucial in organic synthesis, particularly in the production of esters which are widely used in a variety of industries, including pharmaceuticals, cosmetics, and food.

Chemoselective Amidation of Carboxylic Acids

“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can also be used in the chemoselective amidation of carboxylic acids . Amidation is a key reaction in organic synthesis, and amides are important compounds in biochemistry and pharmaceuticals.

Synthesis of Carbamoylimidazolium Iodides and Derivatives

This compound can be used to prepare carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides upon reacting with amines, alcohols, thiols, and carboxylic acids .

Antibacterial Applications

Imidazole derivatives, including “N-Methoxy-N-methyl-1H-imidazole-1-carboxamide”, have shown extensive biological activity, including antibacterial properties . Thiosemicarbazide derivatives exhibited varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL .

Antifungal Applications

Imidazole derivatives have also demonstrated antifungal properties . This suggests potential applications in the development of new antifungal agents.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-methoxy-N-methylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQREVDTYAHWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

CAS RN

862873-06-1
Record name 862873-06-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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